2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone
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Overview
Description
2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone is an organic compound that features a methoxyphenyl group and a pyridinyl group connected by an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1-(3-pyridinyl)-ethanone
- 2-(4-Methoxyphenyl)-1-(2-pyridinyl)-ethanone
- 2-(4-Methoxyphenyl)-1-(4-pyridinyl)-propanone
Uniqueness
2-(4-Methoxyphenyl)-1-(4-pyridinyl)-ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13NO2 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-pyridin-4-ylethanone |
InChI |
InChI=1S/C14H13NO2/c1-17-13-4-2-11(3-5-13)10-14(16)12-6-8-15-9-7-12/h2-9H,10H2,1H3 |
InChI Key |
UFLLYXLLQBJVGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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